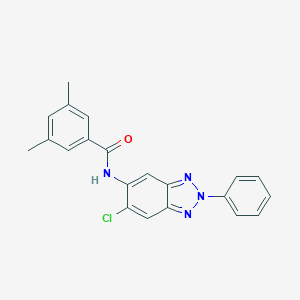
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide, also known as CDB-152, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to reduce the levels of inflammatory cytokines and chemokines, which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is its potent anticancer and neuroprotective effects, which make it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide is its poor solubility in water, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide and its potential side effects.
Orientations Futures
There are several future directions for the research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide. One of the directions is to study the potential use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide as a combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential use of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide as a photoprotective agent in the development of sunscreen products. Additionally, further studies are needed to optimize the synthesis method of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide and improve its solubility for better use in lab experiments.
Méthodes De Synthèse
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloro-2-phenylbenzotriazole with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The second step involves the addition of N,N-dimethylformamide (DMF) to the reaction mixture, followed by purification using column chromatography to obtain the pure product.
Applications De Recherche Scientifique
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and photoprotection. In cancer research, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has also been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3,5-dimethylbenzamide has been shown to have photoprotective effects by reducing UV-induced skin damage.
Propriétés
Formule moléculaire |
C21H17ClN4O |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-14(2)10-15(9-13)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
Clé InChI |
VOLDHMNHUDEGAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B244703.png)
![4-tert-butyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244704.png)
![3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244705.png)